2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Beschreibung

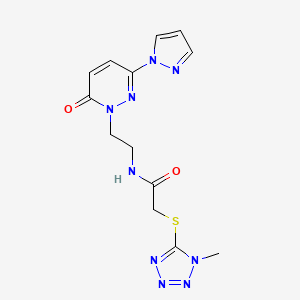

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide (CAS: 1351647-26-1) is a heterocyclic molecule with a molecular formula of C₁₃H₁₅N₉O₂S and a molecular weight of 361.39 g/mol . Its structure integrates three key heterocyclic moieties:

- A 1-methyl-1H-tetrazole-5-yl group linked via a thioether (-S-) bond.

- An acetamide backbone connected to an ethyl chain.

- A 6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl subunit.

The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the pyridazinone and pyrazole groups are common in pharmaceuticals and agrochemicals due to their hydrogen-bonding capabilities and structural rigidity .

Eigenschaften

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N9O2S/c1-20-13(16-18-19-20)25-9-11(23)14-6-8-22-12(24)4-3-10(17-22)21-7-2-5-15-21/h2-5,7H,6,8-9H2,1H3,(H,14,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTZESAUDQVHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N9O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with Key Analogues

Key Observations:

Heterocyclic Diversity: The target compound’s combination of tetrazole, pyridazinone, and pyrazole is unique compared to analogues like benzoimidazole-containing acetamides or sulfonylurea-based herbicides . This diversity may confer distinct reactivity or target selectivity.

Molecular Weight : The target compound (361.39 g/mol) is smaller than benzoimidazole derivatives (433.55 g/mol) but larger than pyrimidine herbicides (427.82 g/mol) , influencing solubility and bioavailability.

Functional Groups: The thioether and acetamide groups in the target compound contrast with the cyano and methylthio groups in ’s analogue, which may alter metabolic stability or binding interactions.

Reactivity of Tetrazole-Thioether Moieties

The tetrazole-thioether group in the target compound is structurally analogous to derivatives in and , which undergo cyclization to form thiazoles, thiadiazoles, or pyrazoles . For example, Khalil et al. demonstrated that acetamide derivatives with thioether linkages react with hydrazines or thioureas to yield bioactive heterocycles . This suggests the target compound could serve as a precursor for synthesizing polycyclic derivatives with enhanced pharmacological profiles.

Pyridazinone vs. Pyrimidine/Pyrazole Derivatives

Pyridazinone rings, as seen in the target compound, are less common in agrochemicals than pyrimidines (e.g., chlorimuron ethyl ). The pyrazole substituent may enhance π-π stacking interactions in biological targets compared to pyrimidine-based herbicides .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound involves multi-step pathways requiring precise control of reaction parameters. Key challenges include:

- Stepwise coupling of heterocyclic moieties : The tetrazole, pyridazinone, and pyrazole groups must be sequentially introduced. For example, alkylation of thiol-containing intermediates (e.g., tetrazole-thiol) with halogenated acetamide precursors is critical .

- Optimization of reaction conditions : Temperature (e.g., 60–80°C for nucleophilic substitution), solvent polarity (DMF or THF), and pH (neutral to slightly basic) significantly impact yield and purity. Evidence from analogous compounds shows that adjusting these parameters can increase yields by 15–20% .

- Purification challenges : Column chromatography or recrystallization is often necessary to remove byproducts like unreacted thiols or oxidized intermediates .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of substitutions (e.g., pyridazinone C-3 vs. C-5 positions) and detects impurities .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) and thioether (C-S) bonds .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and detects degradation products .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Basic: What initial biological screening approaches are recommended for this compound?

Answer:

Priority assays based on structural analogs include:

- Enzyme inhibition assays : Target enzymes like human leukocyte elastase (HLE) or kinases, given the compound’s heterocyclic motifs. Use fluorogenic substrates (e.g., MeO-Suc-AAPV-AMC for HLE) to measure IC50 values .

- Cytotoxicity screening : Test against cancer cell lines (e.g., HepG2, MCF-7) via MTT assays. Pyridazinone derivatives often show micromolar activity .

- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to assess interactions with targets like inflammatory cytokines .

Advanced: How can contradictory data in biological activity profiles be resolved?

Answer:

Discrepancies may arise due to assay conditions or off-target effects. Mitigation strategies include:

- Dose-response validation : Repeat assays across a wider concentration range (e.g., 0.1–100 µM) to confirm dose dependency .

- Selectivity profiling : Compare activity against related enzymes (e.g., HLE vs. neutrophil elastase) to identify specificity .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Advanced: What computational methods predict target interactions and mechanism of action?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., HLE’s catalytic triad). Pyridazinone analogs show hydrogen bonding with Ser195 and His57 residues .

- PASS Online prediction : Estimates biological activity spectra (e.g., anti-inflammatory probability >70% for tetrazole-thioacetamides) .

- QSAR modeling : Correlates substituent effects (e.g., methyl vs. methoxy groups) with activity trends .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Synthesize derivatives with variations at the tetrazole (e.g., 1-ethyl vs. 1-methyl) or pyridazinone (e.g., 3-pyrazolyl vs. 3-thienyl) positions .

- Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to assess potency changes .

- Pharmacophore mapping : Overlay active/inactive analogs to identify essential features (e.g., hydrophobic tetrazole moiety) .

Advanced: What strategies address low yields in specific synthesis steps?

Answer:

- Catalyst screening : Use Pd/Cu for Suzuki couplings or phase-transfer catalysts for thiol-alkylation reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions in cyclization steps .

- In situ monitoring : Employ TLC or inline IR to terminate reactions at optimal conversion points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.